4-(Chloromethyl)-2-ethoxy-1-nitrobenzene

Molecular weight Lipophilicity Nitroaromatic

4-(Chloromethyl)-2-ethoxy-1-nitrobenzene (CAS 1249505-29-0) is a trisubstituted nitroaromatic building block with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol. It features a benzene ring bearing a chloromethyl group at the 4-position, an ethoxy group at the 2-position, and a nitro group at the 1-position, yielding the canonical SMILES CCOc1cc(CCl)ccc1N+(=O)[O-].

Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
CAS No. 1249505-29-0
Cat. No. B1526847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-2-ethoxy-1-nitrobenzene
CAS1249505-29-0
Molecular FormulaC9H10ClNO3
Molecular Weight215.63 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)CCl)[N+](=O)[O-]
InChIInChI=1S/C9H10ClNO3/c1-2-14-9-5-7(6-10)3-4-8(9)11(12)13/h3-5H,2,6H2,1H3
InChIKeyQRYUROFBJONFBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-2-ethoxy-1-nitrobenzene (CAS 1249505-29-0): Chemical Identity and Baseline Procurement Parameters


4-(Chloromethyl)-2-ethoxy-1-nitrobenzene (CAS 1249505-29-0) is a trisubstituted nitroaromatic building block with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol [1]. It features a benzene ring bearing a chloromethyl group at the 4-position, an ethoxy group at the 2-position, and a nitro group at the 1-position, yielding the canonical SMILES CCOc1cc(CCl)ccc1N+(=O)[O-] [2]. As a specialty fine chemical intermediate supplied with a minimum purity specification of 95% , this compound serves as a versatile scaffold for organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals [1].

Why 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene Cannot Be Interchanged with Generic Chloromethyl-Nitrobenzene Analogs


Substitution of 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene with closely related analogs is not chemically or procedurally trivial due to the profound impact of substituent position and identity on physicochemical properties. A comparison with its closest positional isomer, 2-(Chloromethyl)-1-ethoxy-4-nitrobenzene (CAS 34683-98-2), reveals that while both share the identical molecular formula (C9H10ClNO3) and molecular weight (215.63 g/mol), they are distinct chemical entities with different InChIKeys . More critically, substitution with a non-ethoxy analog such as 4-(chloromethyl)-2-methoxy-1-nitrobenzene (CAS 68837-96-7) introduces a 14.02 g/mol molecular weight reduction and a markedly different solid-state character, including a defined melting point of 68°C . Substituting with the unsubstituted core, 4-nitrobenzyl chloride (CAS 100-14-1), results in a 44.05 g/mol molecular weight decrease and a shift from the liquid/oil state of the ethoxy derivative to a crystalline solid with a melting point of 71°C [1]. These differences in molecular weight, lipophilicity (XLogP3 of 2.1 for the methoxy analog ), and phase behavior mandate distinct synthetic routes, purification protocols, and downstream reaction conditions, rendering generic interchange unfeasible without extensive re-optimization.

4-(Chloromethyl)-2-ethoxy-1-nitrobenzene: Quantifiable Differentiation Evidence Versus Comparators


Physicochemical Differentiation: Molecular Weight and Lipophilicity Compared to Methoxy and Unsubstituted Analogs

4-(Chloromethyl)-2-ethoxy-1-nitrobenzene exhibits a molecular weight of 215.63 g/mol. This value is 14.02 g/mol (7.0%) higher than its direct methoxy analog, 4-(chloromethyl)-2-methoxy-1-nitrobenzene (CAS 68837-96-7), which has a molecular weight of 201.61 g/mol . The ethoxy derivative is also 44.05 g/mol (25.7%) heavier than the unsubstituted core structure, 4-nitrobenzyl chloride (CAS 100-14-1, 171.58 g/mol) [1]. Furthermore, the methoxy analog has a computed XLogP3 value of 2.1 , whereas the ethoxy substitution in the target compound is expected to increase lipophilicity, influencing both chromatographic retention and membrane permeability in biological assays.

Molecular weight Lipophilicity Nitroaromatic Alkoxy substitution

Synthetic Route Differentiation: Chloromethylation Strategy Distinct from Methoxy Analog Preparation

The synthesis of 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene can be achieved via vicarious nucleophilic substitution (VNS) chloromethylation, where nitroaromatics bearing electron-donor groups undergo reaction with the lithium salt of dichloromethane to provide chloromethyl-substituted nitroaromatics in good to high yields [1]. In contrast, the methoxy analog 4-(chloromethyl)-2-methoxy-1-nitrobenzene is synthesized via a different route: reaction of 3-methoxy-4-nitrobenzyl alcohol with thionyl chloride under reflux for 12 hours, achieving a quantitative 100% yield . The VNS chloromethylation methodology for the ethoxy derivative represents a distinct synthetic strategy applicable to a broader range of nitroaromatic substrates.

Chloromethylation Synthetic methodology Nucleophilic substitution Nitroaromatic

Solid-State Phase and Thermal Behavior Differentiation: Absence of Defined Melting Point Versus Methoxy and Unsubstituted Analogs

4-(Chloromethyl)-2-ethoxy-1-nitrobenzene lacks a reported melting point in vendor technical datasheets , indicating it likely exists as an oil or low-melting solid at room temperature. This contrasts sharply with its methoxy analog, 4-(chloromethyl)-2-methoxy-1-nitrobenzene, which is a crystalline solid with a defined melting point of 68°C , and with the unsubstituted core, 4-nitrobenzyl chloride, which is also a crystalline solid with a melting point of 71°C [1]. The absence of a defined melting point in the target compound suggests a liquid or amorphous state that may offer advantages in formulation or flow chemistry applications where solid handling and crystallization are rate-limiting.

Melting point Solid-state properties Phase behavior Crystallinity

Procurement-Scale Pricing and Sourcing Feasibility: Ethoxy vs. Methoxy Analog

The target compound 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene is commercially available from Biosynth (via CymitQuimica) at a price of €396.00 for 50 mg and €1,083.00 for 500 mg, translating to a per-milligram cost of €7.92 at the 50 mg scale and €2.17 at the 500 mg scale . In contrast, its methoxy analog is priced at €503.00 for 50 mg and €1,383.00 for 500 mg from the same brand (Biosynth), representing a per-milligram cost of €10.06 at the 50 mg scale and €2.77 at the 500 mg scale . The ethoxy derivative thus offers a 21.3% lower cost per milligram at the 50 mg scale and a 21.7% lower cost at the 500 mg scale compared to the methoxy analog.

Procurement cost Sourcing Milligram-scale pricing Small molecule scaffold

Purity Specification Uniformity: Class-Level Consistency Across Ethoxy and Methoxy Analogs

Both 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene and its methoxy analog 4-(chloromethyl)-2-methoxy-1-nitrobenzene are supplied with a minimum purity specification of 95% from the same vendor brand (Biosynth) . This purity level is typical for research-grade nitroaromatic building blocks intended for use as small molecule scaffolds in medicinal chemistry and agrochemical discovery programs.

Purity specification Quality control Analytical grade Research chemical

Optimal Use Cases for 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene Based on Evidence-Based Differentiation


Milligram-to-Gram Scale Synthesis of Pharmaceutical Intermediates Where Cost and Liquid-Phase Handling Are Prioritized

For medicinal chemistry laboratories synthesizing lead compound libraries on a milligram to gram scale, 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene offers a compelling combination of lower procurement cost (-21.3% at 50 mg scale vs methoxy analog ) and liquid-phase handling that eliminates the melting or dissolution steps required for the crystalline methoxy analog (m.p. 68°C ). These operational and economic efficiencies are particularly valuable in high-throughput parallel synthesis workflows where the cumulative time savings across multiple reactions offset the higher per-milligram cost relative to bulk commodity chemicals.

Continuous Flow Chemistry and Automated Liquid Handling Platforms Requiring Pumpable Liquid Reagents

The absence of a defined melting point in vendor specifications indicates that 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene exists as an oil or low-melting solid at ambient temperature. This physical state is ideally suited for continuous flow reactors where solid reagents can cause clogging and require pre-dissolution in solvents. The liquid nature of the ethoxy derivative enables direct pumping and precise metering in automated liquid handling systems, reducing solvent waste and simplifying reaction setup compared to the crystalline methoxy analog (m.p. 68°C ) or the unsubstituted 4-nitrobenzyl chloride (m.p. 71°C [1]).

Nucleophilic Substitution Scaffold Requiring Enhanced Lipophilicity for Membrane Permeability

The chloromethyl group serves as an electrophilic handle for nucleophilic substitution reactions, while the ethoxy group increases lipophilicity compared to the methoxy analog (XLogP3=2.1 ). This enhanced lipophilicity, derived from the 14.02 g/mol molecular weight increase of the ethoxy vs methoxy substitution , may improve cell membrane permeability in cellular assays. The nitro group remains available for subsequent reduction to an amine, providing a second functional handle for further derivatization. This dual-reactivity scaffold is particularly valuable in the synthesis of drug candidates where balanced lipophilicity and synthetic tractability are critical design parameters.

Vicarious Nucleophilic Substitution (VNS) Methodology-Compatible Building Block

For laboratories employing vicarious nucleophilic substitution (VNS) chloromethylation methodology, the ethoxy-substituted nitroaromatic scaffold is compatible with this synthetic strategy [2]. VNS represents a distinct approach to installing chloromethyl groups on nitroaromatic rings, offering an alternative to traditional routes such as the thionyl chloride-mediated chlorination of benzyl alcohols used for the methoxy analog . Researchers with established VNS protocols may find the ethoxy derivative to be a synthetically accessible and cost-effective substrate for generating diverse nitroaromatic libraries.

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